molecular formula C20H22F3N3O B2950917 N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034468-93-2

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2950917
CAS No.: 2034468-93-2
M. Wt: 377.411
InChI Key: KTPFGFAAQKWQLZ-UHFFFAOYSA-N
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Description

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a synthetic propanamide derivative featuring a pyridine-substituted pyrrolidine moiety linked to a trifluoromethylphenyl group. The compound’s structure combines a rigid pyrrolidine-piperidine hybrid system with the electron-withdrawing trifluoromethyl group, which is often employed in medicinal chemistry to enhance metabolic stability and binding affinity .

Properties

IUPAC Name

N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O/c21-20(22,23)16-9-6-15(7-10-16)8-11-19(27)25-14-17-4-3-13-26(17)18-5-1-2-12-24-18/h1-2,5-7,9-10,12,17H,3-4,8,11,13-14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTPFGFAAQKWQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)-3-(4-(trifluoromethyl)phenyl)propanamide, a compound featuring a pyridine-pyrrolidine framework, has garnered attention due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H22F3N3OC_{19}H_{22}F_3N_3O, with a molecular weight of 373.39 g/mol. The compound is characterized by the following structural features:

  • Pyridine Ring : Contributes to the compound's interaction with biological targets.
  • Pyrrolidine Ring : Imparts flexibility and potential for conformational changes.
  • Trifluoromethyl Group : Enhances lipophilicity and may influence receptor binding.

Anticancer Activity

Research has indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, studies have reported that pyridine-based compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Case Study : A similar compound demonstrated an IC50 value below 10 µM against A-431 human epidermoid carcinoma cells, indicating potent cytotoxicity .
  • Mechanism of Action : Molecular docking studies suggest that these compounds may interact with proteins involved in cell survival pathways, such as Bcl-2 and p53 .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Pyridine derivatives have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria.

  • Case Study : In vitro studies revealed that certain pyridine derivatives exhibited MIC values as low as 31.25 µg/mL against Staphylococcus aureus .
  • Mechanism of Action : The presence of electron-withdrawing groups like trifluoromethyl enhances the binding affinity to bacterial enzymes, disrupting their function.

Neuropharmacological Effects

Compounds with a pyrrolidine structure have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Case Study : A related pyrrolidine derivative showed promise in reducing oxidative stress markers in neuronal cell cultures .
  • Mechanism of Action : These compounds may modulate neurotransmitter levels or inhibit neuroinflammatory pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

Structural FeatureInfluence on Activity
Pyridine SubstitutionEnhances receptor binding affinity
Trifluoromethyl GroupIncreases lipophilicity and membrane permeability
Pyrrolidine FlexibilityAllows for conformational adaptability

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous propanamide derivatives reported in the literature, focusing on substituent effects, physicochemical properties, and inferred bioactivity.

Structural Analogues and Substituent Effects

Compound Name / ID Key Substituents Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Inferred) Source
Target Compound Pyrrolidin-2-ylmethyl-pyridine, 4-(trifluoromethyl)phenyl ~437 (estimated) N/A N/A N/A
N-{5-[4-({4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}propanamide (8e) Piperazine-linked 3-(trifluoromethyl)benzoyl, pyridin-2-yl 538 190–193 Potential kinase inhibition
N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12g) Pyrrolidin-1-yl-ethoxy, phenyl ~352 (estimated) 163.6–165.5 Not specified (structural analogue)
Bicalutamide 4-Cyano-3-(trifluoromethyl)phenyl, sulfonyl group 430 N/A Antiandrogenic (clinically approved)
3-ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide Ferrocenyl, nitro, trifluoromethyl ~528 (estimated) N/A Electrochemical probes

Key Observations

Substituent Impact on Physicochemical Properties :

  • The trifluoromethyl group is a common feature in compounds like 8e , bicalutamide , and the target compound, contributing to increased lipophilicity and metabolic resistance .
  • Pyrrolidine/pyrrolidinyl substituents (e.g., 12g and the target compound) generally lower melting points compared to piperazine-linked analogues (e.g., 8e ), likely due to reduced molecular symmetry .

Inferred Bioactivity: 8e and bicalutamide demonstrate the importance of trifluoromethyl groups in targeting specific biological pathways (kinases, androgen receptors) . The target compound’s pyrrolidine-pyridine system may similarly engage π-π stacking or hydrogen bonding in receptor binding. Ferrocenyl derivatives (e.g., 10) highlight the use of organometallic groups for redox activity, a feature absent in the target compound but relevant for comparative drug design .

Synthetic Feasibility :

  • The synthesis of 8e and 12g involves coupling reactions (e.g., amide bond formation) similar to those likely required for the target compound, with yields ranging from 58–78% .

Data Gaps and Limitations

  • No direct data on the target compound’s solubility, stability, or bioactivity are available in the provided evidence.
  • Melting points for trifluoromethyl-containing propanamides vary widely (e.g., 163–193°C), suggesting significant dependence on backbone rigidity .

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